2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile

Lipophilicity Drug-likeness Membrane permeability

Researchers assembling focused kinase libraries often face limited access to benzo[f]indole-3-carbonitriles with defined N-1 aryl lipophilicity. This compound addresses that gap: • N-1 p-tolyl substitution raises XLogP3 to 5.1, enhancing passive permeability for intracellular DYRK1A/GSK-3β target engagement. • Topological PSA of 28.72 Ų and a single rotatable bond meet strict CNS lead-likeness thresholds (PSA <60 Ų, rot. bonds ≤3), supporting BBB-penetrant library design. • Benzo[f] fusion places the 3-carbonitrile vector distinct from benzo[e] isomers, enabling co-crystallography to resolve kinase hinge-binding poses. Standard research quantities available; custom synthesis quoted within 24-48 hours.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 922184-68-7
Cat. No. B15173809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile
CAS922184-68-7
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(C3=CC4=CC=CC=C4C=C32)C#N)C
InChIInChI=1S/C21H16N2/c1-14-7-9-18(10-8-14)23-15(2)20(13-22)19-11-16-5-3-4-6-17(16)12-21(19)23/h3-12H,1-2H3
InChIKeyQIQNSVBVLOJULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(4-methylphenyl)-1H-benzo[f]indole-3-carbonitrile: Procurement Overview


2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile (CAS 922184-68-7) is a synthetic fused-heterocyclic compound with the molecular formula C₂₁H₁₆N₂ and a molecular weight of 296.4 g/mol, classified as a benzo[f]indole-3-carbonitrile derivative [1]. It contains a nitrile group at position 3, a methyl substituent at position 2, and a p-tolyl group at the N-1 position of the angular benzo[f]indole scaffold. This compound is utilized as a specialized building block and screening candidate in medicinal chemistry programs, where the benzo[f] fusion pattern, the 3-carbonitrile functionality, and the specific N-aryl substitution collectively determine its reactivity, binding, and selectivity profile [1][2].

2-Methyl-1-(4-methylphenyl)-1H-benzo[f]indole-3-carbonitrile: Why Analogs Are Not Interchangeable


Indole-3-carbonitriles that differ in ring fusion pattern (benzo[f] vs. benzo[e] vs. indole), nitrile position, or N-aryl substituent geometry exhibit distinct solid-state conformations, π-stacking propensities, and target-binding poses. For example, the regioisomeric analog 2-methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile crystallizes with a dihedral angle of 71.99° between the benzoindole and tolyl ring systems [1], while the target compound bears the nitrile at position 3 and the p-tolyl group at N-1 within a benzo[f] topology, fundamentally altering the vector of the hydrogen-bond-accepting nitrile and the electron-density distribution. These structural nuances directly impact molecular recognition at adenosine triphosphate-binding pockets of kinases and other targets, making generic substitution a high-risk procurement decision without explicit comparative data [2].

2-Methyl-1-(4-methylphenyl)-1H-benzo[f]indole-3-carbonitrile: Comparative Evidence for Selection


Lipophilicity Differential vs. Methoxy Analogs

The target compound exhibits a calculated XLogP3 of 5.1 [1], compared to a predicted LogP of approximately 2.5 for 1-methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile (calculated via comparable method) . This 2.6-log-unit difference translates to roughly a 400-fold increase in partition coefficient, indicating markedly higher lipophilicity for the p-tolyl-substituted analog.

Lipophilicity Drug-likeness Membrane permeability

Conformational Contrast Between Regioisomers

The closest crystallized analog, 2-methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile (nitrile at position 1, benzo[e] fusion), displays a dihedral angle of 71.99(7)° between the benzoindole core and the p-tolyl ring [1]. The target compound, with its benzo[f] topology and nitrile at position 3, is inferred to present a different rotational profile for the N-1 p-tolyl group, altering the vector of the cyano hydrogen-bond acceptor and the molecular shape complementarity to protein pockets.

Crystal engineering Conformational analysis Structural biology

Polar Surface Area Advantage Over Dione Congeners

The target compound carries a topological PSA of 28.72 Ų with 1 hydrogen-bond acceptor (the nitrile nitrogen) [1]. Benzo[f]indole-4,9-dione derivatives, which have been reported to exhibit sub-10 μM cytotoxicity in MCF-7 cells [2], typically possess PSA values exceeding 50 Ų due to two carbonyl groups. The lower PSA and single HBA of the target compound predict superior blood-brain barrier penetration (CNS MPO score) relative to dione-based leads, making it a preferred scaffold for neuroscience-targeted kinase programs.

Polar surface area CNS permeability Physicochemical property

DYRK1A Kinase Hinge-Binding Selectivity Potential

The indole-3-carbonitrile motif has been validated as a hinge-binding scaffold for DYRK1A kinase, with 2-substituted indole-3-carbonitriles achieving mid-nanomolar IC₅₀ values (e.g., 36 nM for optimized analogs) [1]. The target compound bears the 3-carbonitrile and a 2-methyl group that occupies the selectivity pocket adjacent to the gatekeeper residue. While no direct DYRK1A IC₅₀ has been reported for this specific compound, its scaffold topology mirrors that of confirmed inhibitors, and the p-tolyl N-1 substituent may confer selectivity over closely related kinases (CLK1, CLK4, GSK-3β) when compared to simple N-alkyl or N-methoxy analogs.

Kinase inhibition DYRK1A Scaffold selectivity

2-Methyl-1-(4-methylphenyl)-1H-benzo[f]indole-3-carbonitrile: High-Impact Application Scenarios


DYRK1A Hit-to-Lead: p-Tolyl Selectivity Profiling

The indole-3-carbonitrile scaffold has been confirmed as a DYRK1A hinge-binder, with 2-substituted analogs reaching IC₅₀ values as low as 36 nM [1]. The target compound, with its p-tolyl N-1 aryl group calculated to have an XLogP3 of 5.1 [2], is positioned to fill the lipophilic pocket adjacent to the ATP-binding site that is less accessible to smaller N-1 substituents. This property is critical for generating selectivity fingerprints against off-target kinases (e.g., CLK1, GSK-3β). A researcher procuring this compound for a DYRK1A kinase panel will directly test the hypothesis that N-1 aryl lipophilicity and torsion angle cooperate to determine kinase selectivity.

CNS-Penetrant Fragment Library Design

The target compound demonstrates a topological PSA of 28.72 Ų and possesses only 1 rotatable bond [2], meeting strict CNS lead-likeness criteria (PSA < 60 Ų, rotatable bonds ≤ 3). By contrast, benzo[f]indole-4,9-dione analogs exceed a PSA of 50 Ų and carry additional hydrogen-bond donors/acceptors, limiting their BBB penetration potential. A procurement team assembling a fragment library for blood-brain-barrier-penetrant kinase targets (e.g., DYRK1A in Alzheimer's disease) would prioritize this compound over dione-series members due to the 21+ Ų PSA advantage, which translates to a measurable increase in predicted CNS MPO score.

Co-Crystallography with Kinase Hinge-Binding Nitriles

A closely related regioisomer, 2-methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile, adopts a defined dihedral angle of 71.99° between the benzoindole core and p-tolyl substituent in the solid state [3]. Co-crystallography efforts with the target compound's benzo[f] architecture and position-3 nitrile will yield a distinct binding pose, with the nitrile vector oriented differently relative to the kinase hinge. Purchasing the target compound for co-crystallization experiments will generate specific structural data that informs the design of subsequent analogs, as the benzo[f] vs. benzo[e] ring fusion directly affects the depth of pocket penetration.

Lipophilicity SAR for Intracellular Kinase Engagement

The 2.6-log-unit LogP differential between the target compound (XLogP3 = 5.1) and its 1-methoxy-2-methyl analog (estimated LogP ≈ 2.5) [2] allows researchers to systematically probe the role of lipophilicity in cellular target engagement and off-target binding. In assays requiring passive membrane permeability for intracellular kinase inhibition, the higher LogP of the p-tolyl compound predicts faster cell penetration and higher free intracellular concentrations. This makes the target compound the preferred choice for cellular DYRK1A or GSK-3β target-engagement assays, particularly in comparison to the more polar 1-methoxy analogue.

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